molecular formula C20H16N4O2S B2978163 (2E)-4-(1,3-benzodioxol-5-yl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477194-93-7

(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No. B2978163
CAS RN: 477194-93-7
M. Wt: 376.43
InChI Key: BKCFTCBDOSQMIE-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Microwave-Assisted Synthesis and Biological Activities : A study by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, exploring their antimicrobial, antilipase, and antiurease activities. This research highlights the potential of combining various chemical moieties to create compounds with significant biological activities, which could be a direction for research involving the target compound (Başoğlu et al., 2013).

  • Anticancer Agents : Novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives were synthesized and evaluated as potential anticancer agents by Nagarapu et al. (2013). The study presents a methodology for developing compounds with promising cytotoxicity against various human cancer cell lines, suggesting a possible research application for the synthesis and evaluation of the target compound as an anticancer agent (Nagarapu et al., 2013).

Synthesis Techniques and Chemical Reactivity

  • Synthesis of Heterocycles : Research on the synthesis of thiophenylhydrazonoacetates for heterocyclic synthesis by Mohareb et al. (2004) explores the reactivity of certain precursors to yield a variety of heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine. This study underscores the versatility of such compounds in synthesizing heterocycles, which could inform research on the target compound's synthesis and potential applications (Mohareb et al., 2004).

  • Chemical Synthesis and Modification : The work by Meziane et al. (1998) on a new route to 1‐Oxo‐1,2‐dihydropyrimido[1,6‐a]benzimidazole‐4‐carboxylates demonstrates a solvent-free, efficient preparation method for complex molecules. Such innovative synthesis techniques could be applicable in developing research methodologies for the target compound (Meziane et al., 1998).

properties

IUPAC Name

(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-2-13-3-6-15(7-4-13)23-24-16(10-21)20-22-17(11-27-20)14-5-8-18-19(9-14)26-12-25-18/h3-9,11,23H,2,12H2,1H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCFTCBDOSQMIE-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.